molecular formula C19H21N3O2S B10975902 4-cyano-N,N-diethyl-3-methyl-5-{[(4-methylphenyl)carbonyl]amino}thiophene-2-carboxamide

4-cyano-N,N-diethyl-3-methyl-5-{[(4-methylphenyl)carbonyl]amino}thiophene-2-carboxamide

Cat. No.: B10975902
M. Wt: 355.5 g/mol
InChI Key: HXPNHRRNMABFIZ-UHFFFAOYSA-N
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Description

4-CYANO-NN-DIETHYL-3-METHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYANO-NN-DIETHYL-3-METHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE typically involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Common methods include:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-CYANO-NN-DIETHYL-3-METHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

4-CYANO-NN-DIETHYL-3-METHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CYANO-NN-DIETHYL-3-METHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CYANO-NN-DIETHYL-3-METHYL-5-(4-METHYLBENZAMIDO)THIOPHENE-2-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

4-cyano-N,N-diethyl-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxamide

InChI

InChI=1S/C19H21N3O2S/c1-5-22(6-2)19(24)16-13(4)15(11-20)18(25-16)21-17(23)14-9-7-12(3)8-10-14/h7-10H,5-6H2,1-4H3,(H,21,23)

InChI Key

HXPNHRRNMABFIZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C)C#N)C

Origin of Product

United States

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